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Compound of Interest

Compound Name: (S)-BoroAla-(-)-Pinanediol

CAS No.: 497165-13-6

Cat. No.: B1507444

Get Quote

As the development of non-β-lactam antimicrobial agents and targeted proteasome inhibitors

accelerates, chiral aminoalkylboronic acids have emerged as critical pharmacophores. Among

these, (S)-BoroAla-(-)-Pinanediol (often supplied as the hydrochloride salt) is a highly

specialized building block. The incorporation of the (-)-pinanediol chiral auxiliary serves a dual

purpose: it protects the reactive electrophilic boronic acid moiety during complex multi-step

peptide synthesis and acts as a stereodirecting group that maintains the critical (S)-

configuration of the boroAlanine core. This stereocenter mimics the L-alanine residue in

peptidoglycan precursors, enabling the targeted covalent inhibition of penicillin-binding proteins

(PBPs)[1].

This whitepaper provides an in-depth technical framework for drug development professionals,

detailing the physicochemical profiling, safety causality, and self-validating synthetic protocols

required to handle this compound effectively.

Physicochemical Profiling and Hazard Causality
Understanding the physical properties of (S)-BoroAla-(-)-Pinanediol is essential for mitigating

risks and preventing the degradation of the chiral center. While the pinanediol group provides
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significant steric shielding compared to a free boronic acid, the molecule remains sensitive to

environmental factors.

Table 1: Physicochemical and Safety Data
Property Value

Causality & Experimental
Impact

CAS Registry Number
858354-78-6 (HCl salt)

497165-13-6 (Free base)

Essential for accurate

procurement and Safety Data

Sheet (SDS) tracking[2].

Molecular Weight 259.58 g/mol (HCl salt)

Critical for precise

stoichiometric calculations

during amide coupling[2].

Storage Conditions 2-8°C, sealed, dry

Cold storage prevents the

oxidative cleavage of the

carbon-boron bond and

mitigates spontaneous

epimerization at the α-

carbon[2].

GHS Classification Aquatic Chronic 3 (H412)

The lipophilic pinanediol group

enhances environmental

persistence. Slow hydrolysis

releases toxic byproducts,

requiring specialized organic

waste disposal[3].

Toxicology and Safety Precautions
Boronic esters are generally less toxic than their free acid counterparts, but they present

unique handling challenges. The primary hazard of (S)-BoroAla-(-)-Pinanediol-HCl is not

acute systemic toxicity, but rather its potential as a localized irritant and its environmental

impact[3].

Hygroscopicity & Hydrolysis: The hydrochloride salt is highly hygroscopic. Exposure to

ambient humidity causes localized condensation, leading to the premature hydrolysis of the
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pinanediol ester.

Engineering Controls: All weighing and dispensing must be performed in a well-ventilated

fume hood under an inert atmosphere (Argon or N2). Vials must be allowed to equilibrate to

room temperature in a desiccator prior to opening to prevent moisture ingress.

Synthetic Workflow: Epimerization-Free Peptide
Coupling
A major challenge in utilizing (S)-BoroAla-(-)-Pinanediol is the risk of racemization during

peptide coupling. Activation of the upstream carboxylic acid must be rigorously controlled to

prevent the formation of oxazolone intermediates, which rapidly racemize and destroy the

stereochemical integrity of the final drug product[4].

Step-by-Step Protocol: Low-Temperature Amide
Coupling
This protocol utilizes a self-validating feedback loop to ensure chiral preservation during the

attachment of the boronic ester warhead.

Pre-activation of the Peptide Precursor: Dissolve the C-terminal carboxylic acid peptide

precursor (1.0 eq) in anhydrous DMF under an Argon atmosphere. Cool the solution to

precisely 0°C using an ice-water bath.

Controlled Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Causality: The activation must

be carried out at low temperature for exactly 3 minutes before the addition of the amine.

Prolonged activation at higher temperatures exponentially increases racemization[4].

Amine Addition: Add (S)-BoroAla-(-)-Pinanediol-HCl (1.1 eq) directly to the cold mixture.

The pre-formed active ester rapidly reacts with the chiral amine, forming the protected

peptide-boronate.

Reaction Monitoring (Self-Validation System): Stir the reaction at 0°C for 1 hour. Withdraw a

5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. Validation Check: The

presence of a single, sharp diastereomeric peak in the chromatogram validates the
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preservation of the (S)-stereocenter. If a doublet appears, racemization has occurred, and

the batch must be aborted.

Workup: Quench the main reaction with saturated aqueous NH4Cl to neutralize excess

DIPEA. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2SO4,

and concentrate under reduced pressure.

Deprotection Strategy: Unmasking the Warhead
To yield the active biological inhibitor, the pinanediol protecting group must be removed.

Standard acidic hydrolysis is often too harsh for complex peptides; therefore, transesterification

is the preferred method.

Step-by-Step Protocol: Transesterification
Biphasic Setup: Dissolve the protected peptide-boronate in a biphasic mixture of Methanol

and Hexane (1:1 v/v).

Reagent Addition: Add an excess of Phenylboronic acid (3.0 eq) and 1N aqueous HCl.

Causality: Phenylboronic acid acts as a thermodynamic sink. It preferentially binds the

released pinanediol, forming a highly lipophilic complex that partitions entirely into the

hexane layer, driving the equilibrium forward.

Phase Separation: The highly polar, free boroAlanine peptide remains in the aqueous

methanolic layer.

Self-Validation (Alizarin Red S Assay): Take a small aliquot of the aqueous layer, neutralize it

to pH 7.4, and add a drop of Alizarin Red S indicator. Validation Check: A color shift from

yellow/orange to deep red confirms the presence of the free, unmasked boronic acid

warhead, validating the completion of the deprotection without requiring complex

chromatographic separation.

Mechanistic Visualization
The following diagram illustrates the complete logical workflow from the initial coupling of (S)-
BoroAla-(-)-Pinanediol to the final covalent inhibition of the target enzyme.
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Synthesis and mechanism of boronate inhibitors using (S)-BoroAla-(-)-Pinanediol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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